molecular formula C10H8F6O2S B14688959 4,4,4-Trifluoro-3-hydroxy-2-methyl-1-(thiophen-2-yl)-3-(trifluoromethyl)butan-1-one CAS No. 34844-35-4

4,4,4-Trifluoro-3-hydroxy-2-methyl-1-(thiophen-2-yl)-3-(trifluoromethyl)butan-1-one

Cat. No.: B14688959
CAS No.: 34844-35-4
M. Wt: 306.23 g/mol
InChI Key: KEPRLEYXFMJJGC-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-3-hydroxy-2-methyl-1-(thiophen-2-yl)-3-(trifluoromethyl)butan-1-one is a synthetic organic compound characterized by the presence of trifluoromethyl groups and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-Trifluoro-3-hydroxy-2-methyl-1-(thiophen-2-yl)-3-(trifluoromethyl)butan-1-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the thiophene ring: Starting with a suitable thiophene precursor, the thiophene ring is functionalized to introduce the necessary substituents.

    Introduction of trifluoromethyl groups: This can be achieved through the use of reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under appropriate conditions.

    Formation of the butan-1-one backbone: The final step involves the construction of the butan-1-one backbone through aldol condensation or other suitable reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluoro-3-hydroxy-2-methyl-1-(thiophen-2-yl)-3-(trifluoromethyl)butan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.

    Substitution: Reagents such as Grignard reagents or organolithium compounds can be used under inert atmosphere conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Used in the development of new materials and as a reagent in industrial processes.

Mechanism of Action

The mechanism of action of 4,4

Properties

CAS No.

34844-35-4

Molecular Formula

C10H8F6O2S

Molecular Weight

306.23 g/mol

IUPAC Name

4,4,4-trifluoro-3-hydroxy-2-methyl-1-thiophen-2-yl-3-(trifluoromethyl)butan-1-one

InChI

InChI=1S/C10H8F6O2S/c1-5(7(17)6-3-2-4-19-6)8(18,9(11,12)13)10(14,15)16/h2-5,18H,1H3

InChI Key

KEPRLEYXFMJJGC-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC=CS1)C(C(F)(F)F)(C(F)(F)F)O

Origin of Product

United States

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